molecular formula C9H7N3O2 B1328877 2-(1H-Imidazol-1-yl)isonicotinic acid CAS No. 914637-28-8

2-(1H-Imidazol-1-yl)isonicotinic acid

Cat. No.: B1328877
CAS No.: 914637-28-8
M. Wt: 189.17 g/mol
InChI Key: XVLXZHOMEIHQBJ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)isonicotinic acid is a heterocyclic compound that features both an imidazole ring and an isonicotinic acid moietyThe molecular formula of this compound is C9H7N3O2, and it has a molecular weight of 189.17 g/mol .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 2-(1h-imidazol-1-yl)isonicotinic acid, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific biological context.

Mode of Action

For instance, some imidazole derivatives have been reported to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes . The specific interactions of this compound with its targets would depend on the nature of the targets and the biological context.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound and the biological context.

Pharmacokinetics

Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents This suggests that this compound may have good bioavailability

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels. The specific effects would depend on the compound’s targets and mode of action.

Biochemical Analysis

Biochemical Properties

For instance, imidazoles are known to be involved in the synthesis of substituted imidazoles, which are key components in many functional molecules .

Cellular Effects

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Mechanism

Imidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that imidazoles can be synthesized through various methods, and the bonds formed during the formation of the imidazole are key to its function .

Dosage Effects in Animal Models

It is known that imidazole derivatives exhibit a wide range of biological activities, which could potentially vary with dosage .

Metabolic Pathways

Imidazoles are known to interact with various enzymes and cofactors, which could potentially involve them in various metabolic pathways .

Transport and Distribution

Given the broad range of biological activities of imidazole derivatives, it is likely that they interact with various transporters or binding proteins .

Subcellular Localization

Given the broad range of biological activities of imidazole derivatives, it is likely that they are directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)isonicotinic acid typically involves the reaction of isonicotinic acid with imidazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidazole-isonicotinic acid bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Imidazol-1-yl)isonicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid hydrazide: Known for its use as an anti-tubercular agent.

    4-(1H-benzo[d]imidazol-2-yl)aniline: Used in the synthesis of dyes and pigments.

    2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Evaluated for its anti-tubercular activity .

Uniqueness

2-(1H-Imidazol-1-yl)isonicotinic acid is unique due to its dual functionality, combining the properties of both imidazole and isonicotinic acid.

Properties

IUPAC Name

2-imidazol-1-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLXZHOMEIHQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650360
Record name 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-28-8
Record name 2-(1H-Imidazol-1-yl)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromoisonicotinic acid (1.87 g, 9.26 mmol), 1H-imidazole (573 mg, 8.42 mmol) and Cs2CO3 (6.03 g, 18.5 mmol) in DMSO (18.6 mL), was added CuI (176 mg, 0.926 mmol). The mixture was heated to 125° C., stirred for 18 hours, cooled to room temperature, filtered and purified by preparative HPLC (10-90% acetonitrile in water) to give the title compound as a light pink solid (1.72 g, 98%). MS 190 (MH+).
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
573 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.03 g
Type
reactant
Reaction Step One
Name
Quantity
18.6 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
176 mg
Type
catalyst
Reaction Step One
Yield
98%

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